Tosedostat-d5

Description

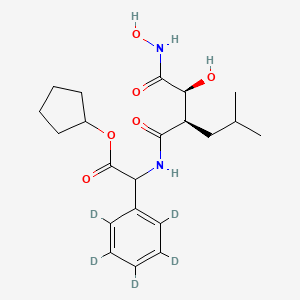

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFGIHPGRQZWIW-XDBPGOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tosedostat-d5: Technical Guide to Aminopeptidase Inhibition & Bioanalysis

Executive Summary

Tosedostat (CHR-2797) is a first-in-class, orally active metalloenzyme inhibitor targeting the M1 family of aminopeptidases.[1] It functions as an ester prodrug, converted intracellularly into its active acid metabolite, CHR-79888 .[2][3][4] This conversion triggers a lethal amino acid deprivation response (AADR) in sensitive tumor cells, particularly in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).

Tosedostat-d5 is the deuterated isotopolog of Tosedostat. While chemically synonymous in potency, its increased mass (+5 Da) renders it distinguishable by mass spectrometry. Consequently, Tosedostat-d5 serves a critical, dual-purpose role in drug development:

-

Bioanalytical Gold Standard: It is the requisite Internal Standard (IS) for quantifying Tosedostat levels in plasma/tissue via LC-MS/MS, correcting for matrix effects and ionization variability.

-

Metabolic Tracer (Research): It allows for precise tracking of the prodrug-to-active-metabolite conversion kinetics without interference from endogenous isomers.

This guide details the mechanism of the parent compound and provides the validated workflow for utilizing Tosedostat-d5 in pharmacokinetic (PK) profiling.

Chemical & Pharmacological Basis[5][6]

Structural Architecture

Tosedostat mimics the transition state of peptide hydrolysis. It contains a hydroxamic acid zinc-binding group (ZBG) essential for chelating the catalytic zinc atom in the aminopeptidase active site.

| Feature | Tosedostat (CHR-2797) | Tosedostat-d5 (Internal Standard) |

| Molecular Formula | C₂₁H₃₀N₂O₆ | C₂₁H₂₅D₅N₂O₆ |

| Molar Mass | ~406.5 g/mol | ~411.5 g/mol (+5 Da shift) |

| Key Moiety | Phenylglycine side chain | Pentadeuterated Phenyl Ring (Typical labeling site) |

| Role | Therapeutic Prodrug | Analytical Reference Standard |

| Solubility | DMSO (>20 mg/mL) | DMSO (>20 mg/mL) |

The Prodrug Mechanism

Tosedostat is an ester.[2][5] Upon cellular entry, intracellular esterases (specifically carboxylesterases) cleave the cyclopentyl ester group. This releases the free acid, CHR-79888 , which is poorly membrane-permeable.[1][6][7]

-

Result: The active inhibitor is "trapped" inside the cell, accumulating to concentrations 100–1000x higher than extracellular levels.

-

Target: M1 Aminopeptidases, specifically Aminopeptidase N (CD13) , Leucine Aminopeptidase (LAP) , and Puromycin-sensitive aminopeptidase (PuSA) .

Mechanism of Action: The Amino Acid Deprivation Response

The efficacy of Tosedostat relies on blocking the final step of protein recycling.[2] By inhibiting aminopeptidases, the cell cannot recycle amino acids from degraded proteins.

Pathway Visualization

The following diagram illustrates the "Intracellular Trap" mechanism and the downstream Unfolded Protein Response (UPR).

Caption: The "Intracellular Trap" mechanism of Tosedostat. The prodrug enters the cell, is cleaved to the active acid (CHR-79888), blocks amino acid recycling, and triggers fatal stress.[1][7]

Analytical Application: Tosedostat-d5 in LC-MS/MS

In drug development, distinguishing the prodrug (Tosedostat) from the metabolite (CHR-79888) in plasma is critical. Tosedostat-d5 is the required Internal Standard (IS) for this workflow.

Why Deuterium?

-

Co-Elution: Tosedostat-d5 has nearly identical physicochemical properties (retention time, pKa) to Tosedostat. It elutes at the same time but is detected in a separate mass channel (+5 m/z).

-

Matrix Correction: Any ion suppression caused by plasma phospholipids affects both the analyte and the d5-IS equally. The ratio of Analyte/IS remains constant, ensuring accuracy.

Protocol: Quantification of Tosedostat in Plasma

Objective: Quantify Tosedostat concentrations in human plasma (range: 1–1000 ng/mL).

Reagents:

-

Internal Standard: Tosedostat-d5 (100 ng/mL working solution in MeOH)

-

Matrix: Human Plasma (K2EDTA)

-

Mobile Phase A: 0.1% Formic Acid in Water[12]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample into a 96-well plate.

-

Add 20 µL of Tosedostat-d5 IS solution (Working conc: 100 ng/mL).

-

Add 200 µL of cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate.

-

Dilute with 100 µL of Mobile Phase A (Water/0.1% FA) to match initial mobile phase composition.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

-

Ionization: ESI Positive Mode (M+H)+.

-

-

MRM Transitions (Monitoring):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Tosedostat | 407.2 | 234.1 | 30 | 20 |

| Tosedostat-d5 | 412.2 | 239.1 | 30 | 20 |

| CHR-79888 | 339.2 | 166.1 | 35 | 22 |

Note: The product ions represent the cleavage of the side chain. The d5 label (on the phenyl ring) is retained in the fragment, maintaining the mass shift.

Bioanalytical Workflow Diagram

Caption: Validated workflow for Tosedostat quantification using Tosedostat-d5 as the Internal Standard.

References

-

Krige, D., et al. (2008). "CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells."[1][8][5] Cancer Research. [Link]

-

Löwenberg, B., et al. (2010). "Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia."[11] Journal of Clinical Oncology. [Link]

-

Cortes, J., et al. (2013). "Two dosing regimens of tosedostat in elderly patients with relapsed or refractory acute myeloid leukaemia (OPAL): a randomised open-label phase 2 study." The Lancet Oncology. [Link]

-

FDA Guidance for Industry (2018). "Bioanalytical Method Validation." (Standard for LC-MS/MS protocol design). [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Tosedostat | C21H30N2O6 | CID 15547703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. CHR 2797 [bio-gems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Purification, and Characterization of Deuterated Tosedostat

Foreword: The Rationale for Deuterating Tosedostat

Tosedostat is an orally bioavailable inhibitor of the M1 family of aminopeptidases, enzymes that are critical for protein degradation and recycling within cells.[1] By inhibiting these aminopeptidases, Tosedostat depletes the intracellular pool of free amino acids, leading to cell cycle arrest and apoptosis, particularly in malignant cells.[2][3][4] This mechanism has shown promise in the treatment of hematological cancers like acute myeloid leukemia (AML).[1][5]

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a powerful tool in modern medicinal chemistry.[6] This modification, often termed a "deuterium switch," can significantly alter a drug's metabolic fate due to the kinetic isotope effect (KIE).[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[9][10] This can lead to several therapeutic advantages:

-

Reduced Metabolic Rate: Slowing down the breakdown of a drug can increase its half-life and overall exposure.[7]

-

Improved Pharmacokinetic Profile: More stable and predictable drug concentrations in the bloodstream can be achieved.[11]

-

Potential for Lower Dosing: A longer duration of action may allow for less frequent administration, improving patient convenience and adherence.[11]

-

Enhanced Safety Profile: Deuteration can reduce the formation of potentially toxic metabolites.

This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and analytical validation of a deuterated version of Tosedostat. We will explore the strategic placement of deuterium atoms, detail a plausible synthetic route, and outline the rigorous purification and characterization protocols necessary to yield a high-purity active pharmaceutical ingredient (API) suitable for preclinical and clinical development.

Part 1: Strategic Synthesis of Deuterated Tosedostat (d-Tosedostat)

The core of our strategy is to introduce deuterium at a metabolically susceptible position without altering the pharmacophore responsible for its aminopeptidase inhibitory activity—the hydroxamic acid moiety. Based on the structure of Tosedostat, the isobutyl group of the leucine-like fragment and the cyclopentyl ester are likely sites of oxidative metabolism. For this guide, we will focus on the synthesis of a cyclopentyl-deuterated Tosedostat, herein referred to as d10-Tosedostat.

Retrosynthetic Analysis

A logical retrosynthetic pathway for d10-Tosedostat involves disconnecting the molecule at the amide and ester bonds, leading to three key precursors: a protected leucine-hydroxamic acid derivative, a phenylglycine derivative, and deuterated cyclopentanol.

Caption: Retrosynthetic analysis of d10-Tosedostat.

Step-by-Step Synthetic Protocol

The following protocol outlines a robust pathway to d10-Tosedostat.

Step 1: Synthesis of d10-Cyclopentanol (Deuterated Precursor)

The key deuterated building block is prepared via catalytic hydrogen-deuterium exchange. This method is efficient for exchanging all protons on a cyclic alkane.

-

Protocol:

-

To a high-pressure reactor, add cyclopentanone (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.05 eq), and Deuterium Oxide (D₂O, 20 eq).

-

Pressurize the reactor with Deuterium gas (D₂, 50 bar).

-

Heat the reaction mixture to 150 °C and stir for 48 hours. The Pd/C catalyst facilitates both the reduction of the ketone and the exchange of all C-H bonds with C-D bonds from the D₂O solvent and D₂ gas.[9]

-

Cool the reactor to room temperature and carefully vent the excess D₂ gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Extract the aqueous solution with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude d10-cyclopentanol.

-

Purify by distillation to obtain pure d10-cyclopentanol.

-

Step 2: Synthesis of the Dipeptide Core

This step involves standard peptide coupling chemistry to link the two amino acid-like fragments.

-

Protocol:

-

In a round-bottom flask, dissolve Boc-L-leucine (1.0 eq) and (S)-phenylglycine methyl ester hydrochloride (1.1 eq) in dichloromethane (DCM).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the reaction at room temperature for 12 hours. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the protected dipeptide methyl ester.

-

Step 3: Esterification with d10-Cyclopentanol

The deuterated moiety is introduced via transesterification.

-

Protocol:

-

Dissolve the dipeptide methyl ester from Step 2 (1.0 eq) and d10-cyclopentanol (1.5 eq) in toluene.

-

Add a catalytic amount of a suitable transesterification catalyst, such as titanium(IV) isopropoxide.

-

Heat the reaction to reflux with a Dean-Stark apparatus to remove the methanol byproduct and drive the reaction to completion.

-

After 24 hours, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic phase and concentrate. Purify the resulting Boc-protected d10-Tosedostat precursor by flash column chromatography.

-

Step 4: Hydroxamic Acid Formation and Deprotection

The final steps involve converting the ester to the crucial hydroxamic acid and removing the Boc protecting group. Hydroxamic acids are typically prepared by reacting an ester with hydroxylamine.[12]

-

Protocol:

-

Prepare a solution of hydroxylamine hydrochloride (5.0 eq) and potassium hydroxide (5.0 eq) in methanol at 0 °C and stir for 30 minutes. Filter to remove the KCl precipitate.

-

Add the resulting methanolic hydroxylamine solution to the Boc-protected d10-Tosedostat precursor (1.0 eq).

-

Stir the reaction at room temperature for 6-8 hours.

-

Neutralize the reaction with acetic acid and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water. Dry and concentrate to yield Boc-protected d10-Tosedostat.

-

For the final deprotection step, dissolve the product in a solution of 4M HCl in dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure to yield the crude hydrochloride salt of d10-Tosedostat.

-

Part 2: High-Fidelity Purification of d10-Tosedostat

Purification is a critical stage to ensure the final product is free of chemical impurities, reaction byproducts, and non-deuterated or partially deuterated species. A multi-step chromatographic approach is essential.

Purification Workflow

Caption: Multi-step purification workflow for d10-Tosedostat.

Experimental Protocols

1. Flash Column Chromatography (Initial Purification)

This step aims to remove the majority of reaction byproducts and unreacted starting materials.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., 10% to 70%). The polarity is chosen based on TLC analysis of the crude product.

-

Procedure:

-

Adsorb the crude d10-Tosedostat onto a small amount of silica gel.

-

Load the dry silica onto a pre-packed column equilibrated with the starting mobile phase (e.g., 10% Ethyl Acetate/Hexanes).

-

Elute the column with a gradually increasing polarity gradient.

-

Collect fractions and analyze by TLC.

-

Combine fractions containing the desired product and concentrate under reduced pressure.

-

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Prep-HPLC is the definitive step to achieve >99% chemical and isotopic purity. A reverse-phase method is ideal for this moderately polar molecule.

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

-

Detection: UV at 254 nm.

-

Procedure:

-

Dissolve the semi-purified product from the flash column in a minimal amount of DMSO or a mixture of Mobile Phase A/B.

-

Inject the solution onto the equilibrated Prep-HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the acetonitrile by rotary evaporation.

-

Freeze the remaining aqueous solution and lyophilize to dryness to obtain the final d10-Tosedostat as a fluffy, white solid.

-

Part 3: Analytical Characterization and Quality Control

For a deuterated compound, analytical validation must confirm not only the chemical structure and purity but also the location and extent of deuterium incorporation.[13][14] A combination of NMR and mass spectrometry is non-negotiable for this purpose.[15]

Summary of Analytical Techniques and Expected Results

| Technique | Purpose | Expected Result for d10-Tosedostat |

| ¹H NMR | Structural confirmation and verification of deuterium incorporation. | Disappearance or significant reduction of the proton signals corresponding to the cyclopentyl ring. All other expected proton signals for Tosedostat should be present.[16] |

| ²H NMR | Direct confirmation of deuterium position. | A signal in the region corresponding to the cyclopentyl ring, confirming the location of the deuterium atoms. |

| LC-MS | Confirmation of molecular weight and chemical purity. | A parent ion mass shift of +10 Da compared to non-deuterated Tosedostat (M.W. 406.47). Purity should be >99% by UV peak area.[17] |

| HRMS | Exact mass determination to confirm elemental formula. | The measured mass should be within 5 ppm of the calculated exact mass for C₂₁H₂₀D₁₀N₂O₆. |

| Analytical HPLC | Determination of chemical and isomeric purity. | A single major peak (>99%) on a reverse-phase C18 column. Chiral HPLC may be used to confirm diastereomeric purity. |

Detailed Analytical Protocols

Protocol 1: NMR Analysis for Isotopic Enrichment

-

Sample Preparation: Dissolve ~5 mg of the final API in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate the remaining signals of the cyclopentyl protons against a stable, non-exchangeable proton signal in the molecule (e.g., aromatic protons). The deuterium incorporation percentage can be calculated from the reduction in signal intensity.

-

²H NMR Acquisition: Acquire a deuterium spectrum. This will directly show a peak where the deuterium atoms have been incorporated.

Protocol 2: LC-MS/MS for Purity and Identity Confirmation

This method is crucial for both purity assessment and for future pharmacokinetic studies.[13]

-

Chromatography:

-

Column: Analytical C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Acquisition: Full scan to identify the [M+H]⁺ ion (expected m/z ~417.3 for d10-Tosedostat).

-

MRM (Multiple Reaction Monitoring): For quantitative analysis, monitor a specific precursor-to-product ion transition for both the deuterated and non-deuterated compound. For example:

-

Tosedostat: Q1 407.2 -> Q3 [fragment ion]

-

d10-Tosedostat: Q1 417.3 -> Q3 [corresponding +10 Da fragment ion]

-

-

Conclusion

This guide has detailed a robust and scientifically sound methodology for the synthesis, purification, and comprehensive analysis of deuterated Tosedostat. The strategic incorporation of deuterium into the cyclopentyl moiety offers a promising avenue to enhance the pharmacokinetic properties of this potent aminopeptidase inhibitor. The successful execution of the described protocols—from controlled catalytic deuteration and peptide coupling to multi-step chromatographic purification and rigorous spectroscopic analysis—is essential for producing a high-quality drug candidate. Such well-characterized, deuterated compounds are pivotal for advancing the development of safer and more effective therapies for diseases like AML.[18][19]

References

-

A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem. 13

-

Tosedostat | C21H30N2O6 | CID 15547703 - PubChem - NIH. 2

-

Mechanism of action of tosedostat. Tosedostat inhibits aminopeptidase... - ResearchGate. 3

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. 18

-

Definition of tosedostat - NCI Drug Dictionary - National Cancer Institute. 4

-

Tosedostat (CHR-2797) | Aminopeptidase Inhibitor - MedchemExpress.com. 20

-

Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed. 1

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. 15

-

Deuterated drugs; where are we now? - PMC. 21

-

A Primer of Deuterium in Drug Design - Taylor & Francis Online. 22

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. 14

-

How using deuterium in pharmaceuticals is gaining momentum - deutraMed. 7

-

Deuterated Drugs - Bioscientia. 11

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. 16

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. 17

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC - NIH. 9

-

Deuterium Labeling Reaction | Chem-Station Int. Ed. 8

-

Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed. 6

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. 10

-

Hydroxamic acid - Wikipedia.

-

Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed. 19

-

Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed. 5

Sources

- 1. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tosedostat | C21H30N2O6 | CID 15547703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One moment, please... [deutramed.com]

- 8. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 11. bioscientia.de [bioscientia.de]

- 12. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. studymind.co.uk [studymind.co.uk]

- 17. resolvemass.ca [resolvemass.ca]

- 18. isotope.com [isotope.com]

- 19. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Preliminary in-vitro studies of Tosedostat-d5.

Technical Whitepaper: In-Vitro Characterization and Bioanalytical Application of Tosedostat-d5

Executive Summary & Scope

Tosedostat (CHR-2797) is a metalloenzyme inhibitor that targets the M1 family of aminopeptidases (CD13/APN, PuSA). It acts as an ester prodrug, crossing cell membranes before being hydrolyzed by intracellular esterases into its active acid metabolite, CHR-79888.

Tosedostat-d5 is the deuterated isotopologue of the parent drug, typically labeled on the phenyl ring or the leucine-mimetic backbone. This guide addresses the two primary applications of Tosedostat-d5 in pre-clinical research:

-

Bioanalytical Internal Standard (IS): Validating its utility to compensate for matrix effects and ionization suppression in LC-MS/MS assays.

-

Metabolic Stability Profiling: Investigating the Deuterium Kinetic Isotope Effect (KIE) to assess if deuteration alters the rate of ester hydrolysis or CYP-mediated oxidative metabolism.

Chemical Identity & Preparation

Before initiating biological assays, the physicochemical integrity of the isotope-labeled compound must be established.

| Parameter | Tosedostat (d0) | Tosedostat-d5 (IS) |

| Formula | ||

| Molecular Weight | ~406.5 Da | ~411.5 Da |

| Solubility | DMSO (>20 mg/mL), Ethanol | DMSO (>20 mg/mL), Ethanol |

| Storage | -20°C (Solid), -80°C (Solution) | -20°C (Solid), -80°C (Solution) |

Stock Preparation Protocol:

-

Dissolution: Dissolve 1 mg of Tosedostat-d5 in 1 mL of anhydrous DMSO to create a 1 mg/mL (approx. 2.4 mM) Master Stock.

-

Verification: Perform a Q1 scan (MS) to verify isotopic purity. Ensure the contribution of d0 (unlabeled) in the d5 stock is <0.5% to prevent interference with the lower limit of quantification (LLOQ).

-

Working Solutions: Dilute Master Stock in 50:50 Acetonitrile:Water for daily use. Do not store aqueous working solutions for >24 hours due to potential ester hydrolysis.

Bioanalytical Validation (LC-MS/MS)

The primary utility of Tosedostat-d5 is as a stable-isotope internal standard (SIL-IS). Unlike structural analogs, SIL-IS co-elutes with the analyte, perfectly compensating for matrix effects and ionization variability.

Method Development Strategy

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 3 minutes. Tosedostat is hydrophobic and will elute late.

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode (

). -

Transitions:

-

Tosedostat (d0):

(Loss of cyclopentyl/side chain). -

Tosedostat-d5:

(Assuming d5 label is retained on the core fragment). -

Note: You must perform product ion scanning to confirm the deuterium label is not located on the leaving group during fragmentation.

-

Sample Extraction Workflow

The following workflow minimizes ester hydrolysis during processing (a critical artifact in Tosedostat analysis).

Figure 1: Optimized extraction workflow for Tosedostat. The use of ice-cold acetonitrile is critical to inhibit plasma esterases during the extraction process.

Metabolic Stability & Kinetic Isotope Effect (KIE)

This section details how to determine if Tosedostat-d5 exhibits improved metabolic stability compared to the parent drug. Tosedostat is rapidly hydrolyzed by esterases (carboxylesterases) and metabolized by CYPs.

Experimental Design (Microsomal Incubations)

-

System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

-

Concentration: 1 µM Test Compound (d0 or d5).

-

Cofactors: NADPH regenerating system (for CYP activity). Note: Esterases function without NADPH, so run a control without NADPH to distinguish esterase vs. CYP clearance.

Protocol Steps

-

Pre-incubation: Mix Microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4) at 37°C for 5 min.

-

Initiation: Add Tosedostat-d5 (or d0). Add NADPH to start CYP reactions.

-

Sampling: Remove aliquots at 0, 5, 15, 30, 45, and 60 min.

-

Quenching: Immediately dispense into ice-cold acetonitrile containing a different IS (e.g., Warfarin or a generic analog) to stop the reaction.

-

Analysis: Quantify remaining parent compound via LC-MS/MS.

Data Analysis & KIE Calculation

Calculate the Intrinsic Clearance (

-

If

: No metabolic switching; d5 is bioequivalent (ideal for IS). -

If

: Deuterium has slowed metabolism (potential for improved half-life).

Figure 2: Metabolic fate of Tosedostat. The KIE study determines if deuteration slows the CYP-mediated oxidation or the esterase-mediated activation.

Target Engagement (Pharmacodynamic Equivalence)

To ensure Tosedostat-d5 can be used in biological assays without altering potency, its inhibitory potential against Aminopeptidase N (CD13) must be verified against the unlabeled parent.

Assay Principle: Inhibition of the cleavage of a fluorogenic substrate (L-Alanine-7-amido-4-methylcoumarin, Ala-AMC) by recombinant CD13.

Summary of Expected Results:

| Compound | IC50 (nM) against CD13/APN | Interpretation |

| Tosedostat (d0) | Standard Potency | |

| Tosedostat-d5 | Bioequivalent (Valid for biological use) | |

| CHR-79888 (Acid) | Active Metabolite Control |

Note: If Tosedostat-d5 shows significantly higher IC50, the deuterium placement may be sterically hindering the enzyme active site, invalidating it for pharmacodynamic studies.

References

-

Krige, D., et al. (2008).[1] "CHR-2797: An antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells."[1] Cancer Research.[1]

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2][3]

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

-

Lowenberg, B., et al. (2010). "Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia." Journal of Clinical Oncology.

Sources

Tosedostat-d5 & Tosedostat (CHR-2797): Antiproliferative Mechanisms and Bioanalytical Validation

Part 1: Executive Summary & Core Distinction[1]

Tosedostat (CHR-2797) is a first-in-class, orally bioavailable metalloenzyme inhibitor that targets the M1 family of aminopeptidases. Its primary mechanism of action involves the intracellular depletion of free amino acids, triggering a lethal Amino Acid Deprivation Response (AADR) in rapidly dividing cancer cells.

Tosedostat-d5 is the stable isotope-labeled (deuterated) analog of Tosedostat. While it retains the physicochemical binding properties of the parent compound, its primary utility in oncology research is as a bioanalytical internal standard (IS) for LC-MS/MS quantification.

Critical Technical Note: In proliferation assays, Tosedostat-d5 is theoretically equipotent to Tosedostat (assuming no significant kinetic isotope effect at the binding site). However, its prohibitive cost and intended use for mass spectrometry normalization mean it is rarely used as the primary antiproliferative agent. This guide details the antiproliferative mechanism of Tosedostat and the specific protocol for using Tosedostat-d5 to validate intracellular drug accumulation—a critical metric for establishing PK/PD correlations.

Part 2: Mechanistic Pathways of Antiproliferation

The Aminopeptidase Blockade

Tosedostat acts as a prodrug.[1][2] It is hydrophobic, allowing passive diffusion across the cell membrane. Once intracellular, it is hydrolyzed by carboxylesterases into its active acid metabolite, CHR-79888 .[3] This metabolite is hydrophilic and trapped within the cell, where it inhibits M1 aminopeptidases, specifically:

-

Puromycin-sensitive aminopeptidase (PuSA) [4]

-

Leucine aminopeptidase (LAP)

The Amino Acid Deprivation Response (AADR)

Cancer cells rely on aminopeptidases to recycle amino acids from proteasomal degradation products for new protein synthesis.[6] By blocking this recycling:

-

Intracellular Amino Acid Depletion: The pool of free amino acids drops below the threshold required for protein synthesis.

-

mTORC1 Inhibition: The nutrient sensor mTORC1 detects low leucine/arginine levels and deactivates, halting global protein translation.

-

GCN2/eIF2α Activation: The kinase GCN2 senses uncharged tRNAs, phosphorylating eIF2α.

-

ATF4/CHOP Upregulation: This stress response upregulates pro-apoptotic factors (CHOP, NOXA), leading to cell death.

Pathway Visualization

The following diagram illustrates the conversion of the prodrug, the enzymatic blockade, and the resulting signaling cascade.

Figure 1: Mechanism of Tosedostat-induced Amino Acid Deprivation Response (AADR).

Part 3: Experimental Protocols

Protocol A: Assessing Antiproliferative Potency (IC50)

Objective: Determine the concentration of Tosedostat required to inhibit cancer cell growth by 50%.

Materials:

-

AML Cell Lines (e.g., HL-60, MV4-11) or Solid Tumor Lines.

-

Tosedostat (dissolved in DMSO).

-

CellTiter-Glo® (Promega) or MTS Reagent.

Step-by-Step Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24 hours.

-

Treatment: Prepare a serial dilution of Tosedostat (e.g., 10 µM down to 0.1 nM). Maintain final DMSO concentration <0.1%.

-

Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 minutes to lyse. Incubate 10 minutes (dark).

-

Analysis: Measure luminescence. Fit data to a 4-parameter logistic curve to calculate IC50.

Protocol B: Intracellular Quantification using Tosedostat-d5

Objective: Use Tosedostat-d5 as an Internal Standard (IS) to correct for extraction efficiency and matrix effects when measuring intracellular drug levels. This validates that antiproliferative effects correlate with drug accumulation.

Materials:

-

Internal Standard: Tosedostat-d5 (1 µM in Acetonitrile).

-

LC-MS/MS System: e.g., Agilent 6400 Series Triple Quad.

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

Step-by-Step Workflow:

-

Cell Harvest: Collect 1x10⁶ treated cells. Wash 3x with ice-cold PBS (critical to remove extracellular drug).

-

Lysis & Spiking: Resuspend pellet in 100 µL water. Immediately add 10 µL of Tosedostat-d5 IS solution.

-

Causality: Adding IS before protein precipitation ensures that any loss during extraction affects both the analyte and the IS equally, correcting the final calculation.

-

-

Extraction: Add 300 µL cold Acetonitrile (ACN) to precipitate proteins. Vortex 1 min. Centrifuge at 14,000 x g for 10 min.

-

Supernatant Prep: Transfer supernatant to a glass vial. Evaporate under nitrogen stream. Reconstitute in Mobile Phase (50:50 Water:ACN + 0.1% Formic Acid).

-

LC-MS/MS Analysis: Monitor MRM transitions.

-

Tosedostat: m/z 407.2 → m/z [Fragment]

-

Tosedostat-d5: m/z 412.2 → m/z [Fragment] (Mass shift +5 Da).

-

Bioanalytical Workflow Diagram

Figure 2: Workflow for using Tosedostat-d5 to validate intracellular drug concentration.

Part 4: Data Interpretation & Comparative Analysis

When analyzing the effect of Tosedostat (validated by d5 quantification), researchers should expect the following profiles.

Table 1: Expected Antiproliferative Metrics (AML Models)

| Metric | Value Range | Interpretation |

| IC50 (Proliferation) | 10 nM – 200 nM | Highly potent against AML blasts (e.g., HL-60). |

| Intracellular Accumulation | > 50-fold | Active metabolite (CHR-79888) accumulates due to ion trapping. |

| mTOR Phosphorylation | Decreased | Direct marker of amino acid deprivation.[3] |

| CHOP Expression | Increased | Marker of AADR stress response.[6] |

Interpretation of Tosedostat-d5 Data

If the LC-MS/MS data shows high variability in the Tosedostat peak area but the Tosedostat / Tosedostat-d5 ratio remains constant, the variability is due to matrix effects or injection errors, not biological difference. This confirms the reliability of the PK data.

References

-

Krige, D., et al. (2008).[7] CHR-2797: An antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells.[8][3][6][7][9] Cancer Research, 68(16), 6669-6679.[3][7]

-

Lowenberg, B., et al. (2010). Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. Journal of Clinical Oncology, 28(28), 4333-4338.

-

Cortes, J., et al. (2013).[6] Two dosing regimens of tosedostat in elderly patients with relapsed or refractory acute myeloid leukaemia (OPAL): a randomised open-label phase 2 study. The Lancet Oncology, 14(4), 354-362.[6]

-

Moore, N., et al. (2009). Aminopeptidase inhibition as a targeted treatment strategy in myeloma.[5][6] Molecular Cancer Therapeutics, 8(12 Supplement).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Positioning of aminopeptidase inhibitors in next generation cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Stability of Tosedostat-d5: Rationale, Assessment, and Interpretation

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the metabolic stability of Tosedostat-d5, a deuterated analog of the aminopeptidase inhibitor Tosedostat. Targeted at researchers and drug development professionals, this document delves into the scientific rationale for deuteration, presents detailed protocols for in vitro assessment, and discusses the interpretation of metabolic stability data. By synthesizing established methodologies with mechanistic insights, this guide serves as a practical resource for preclinical drug metabolism studies.

Introduction: The Strategic Rationale for Tosedostat-d5

Tosedostat (CHR-2797) is an orally bioavailable inhibitor of M1 family aminopeptidases, which are crucial for the final steps of protein recycling in cells.[1][2] By inhibiting these enzymes, Tosedostat leads to the intracellular accumulation of its active acid metabolite, CHR-79888, causing amino acid deprivation and inducing apoptosis in cancer cells.[1][3][4] It has shown promising activity in hematologic malignancies.[4]

The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, exposure, and potential for toxicity. For Tosedostat, rapid metabolism can limit its therapeutic window. This is where the strategic implementation of deuterium comes into play.

Tosedostat-d5 is an isotopologue of Tosedostat where one or more hydrogen atoms at metabolically vulnerable positions have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[][6] This substitution is not arbitrary; it is a deliberate medicinal chemistry strategy designed to leverage the Kinetic Isotope Effect (KIE) .[7][8]

The Deuterium Kinetic Isotope Effect (KIE):

Many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as the rate-determining step.[7][9] Due to its greater mass (one proton, one neutron), deuterium forms a stronger covalent bond with carbon (C-D) than hydrogen (C-H).[10] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate.[7][11] By replacing a hydrogen with a deuterium at a site of metabolic oxidation, the rate of metabolism at that position can be significantly reduced.[6][12]

This slowing of metabolism can lead to several therapeutic advantages:

-

Improved Pharmacokinetic Profile: A longer half-life and increased plasma exposure (AUC).[12]

-

Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.[13]

-

More Convenient Dosing: A longer half-life may allow for less frequent dosing, improving patient compliance.[12]

Therefore, the investigation of Tosedostat-d5 is predicated on the hypothesis that strategic deuteration can attenuate its metabolic clearance, leading to an improved pharmacokinetic and therapeutic profile compared to the parent compound.

Figure 1: The Deuterium Kinetic Isotope Effect in Drug Metabolism.

In Vitro Assessment: The Liver Microsomal Stability Assay

The primary tool for evaluating the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay.[14][15] Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the majority of Phase I metabolic reactions.[15][16]

This assay measures the rate of disappearance of a parent drug over time when incubated with active microsomes.[17] The data generated allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo hepatic clearance.[14][18]

Experimental Workflow & Protocol

A robust and self-validating protocol is essential for generating reliable data. The workflow includes specific controls to ensure the observed compound depletion is due to enzymatic activity and that the microsomal batch is performing as expected.

Figure 2: Workflow for the In Vitro Liver Microsomal Stability Assay.

Detailed Step-by-Step Protocol:

Materials:

-

Pooled Human Liver Microsomes (e.g., from a reputable supplier)

-

Tosedostat and Tosedostat-d5

-

Control Compounds: Verapamil (High Turnover), Warfarin (Low Turnover)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (Cofactor)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

-

96-well incubation plates, analytical plates

Procedure:

-

Preparation:

-

Thaw pooled liver microsomes on ice.

-

Prepare working solutions of Tosedostat, Tosedostat-d5, and control compounds in buffer. A typical final substrate concentration is 1 µM.[17]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup (in triplicate):

-

Test Incubations: Add buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (Tosedostat or Tosedostat-d5) to wells of the incubation plate.[15]

-

Control Incubations:

-

Positive Control: Replace test compound with Verapamil. This validates the metabolic competency of the microsomes.

-

Negative Control: Replace test compound with Warfarin. This defines the baseline for a stable compound.

-

No-Cofactor Control: Use Tosedostat-d5 but replace the NADPH solution with buffer. This measures non-NADPH-mediated (e.g., non-CYP) or chemical degradation.

-

-

-

Reaction Initiation and Sampling:

-

Pre-incubate the plates at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the No-Cofactor controls).

-

Immediately collect the first aliquot (T=0) and transfer it to a separate 96-well plate containing cold ACN with Internal Standard to stop the reaction.

-

Continue incubating at 37°C. Collect subsequent aliquots at specified time points (e.g., 5, 15, 30, 45, and 60 minutes) and quench them in the same manner.[14]

-

-

Sample Processing and Analysis:

-

Once all time points are collected, seal the quenching plate, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new analytical plate.

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[19][20]

-

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to determine the rate of metabolism.

-

Calculate Percent Remaining:

-

For each time point, calculate the percentage of the parent compound remaining compared to the T=0 time point.

-

% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

-

-

Determine the Half-Life (t½):

-

Plot the natural logarithm (ln) of the % Remaining against time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

t½ (min) = 0.693 / -k

-

-

Calculate Intrinsic Clearance (Clint):

-

Clint is the measure of the intrinsic metabolic capacity of the liver.

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

-

Interpreting the Results: A successful experiment will show rapid depletion of the positive control (Verapamil) and minimal depletion of the negative control (Warfarin) and the no-cofactor control. The key comparison is between Tosedostat and Tosedostat-d5.

| Parameter | Tosedostat (Hypothetical Data) | Tosedostat-d5 (Hypothetical Data) | Interpretation |

| In Vitro t½ (min) | 18 | 75 | Deuteration significantly increased the metabolic half-life. |

| Intrinsic Clearance (µL/min/mg) | 77.0 | 18.5 | Deuteration markedly reduced the intrinsic clearance. |

| Control: Verapamil t½ (min) | < 10 | < 10 | Microsomes are metabolically active. |

| Control: Warfarin t½ (min) | > 90 | > 90 | Assay shows low baseline non-specific degradation. |

Table 1: Hypothetical Comparative Metabolic Stability Data.

The expected outcome, as illustrated in the hypothetical data, is that Tosedostat-d5 will exhibit a significantly longer half-life and lower intrinsic clearance than Tosedostat. This result would provide strong in vitro evidence that the deuteration strategy successfully mitigated metabolic breakdown via the KIE.

Regulatory Context and Future Directions

Early assessment of metabolic stability is a cornerstone of modern drug development, emphasized by regulatory bodies like the FDA.[21][22] Identifying metabolic liabilities early allows for the selection of drug candidates with more favorable pharmacokinetic properties.[18] The data generated for Tosedostat-d5 in these in vitro assays would be a critical component of the investigational new drug (IND) application package.

Should the in vitro data prove favorable, subsequent steps would involve in vivo pharmacokinetic studies in animal models (e.g., rats, dogs) to confirm if the observed in vitro stability translates to improved systemic exposure and half-life in vivo. These studies are essential to fully characterize the drug's disposition and to inform the design of first-in-human clinical trials.[21][23]

Conclusion

The strategic deuteration of Tosedostat to create Tosedostat-d5 represents a scientifically-grounded approach to optimizing the drug's pharmacokinetic properties. By leveraging the kinetic isotope effect, this modification aims to slow the rate of metabolic clearance. The in vitro liver microsomal stability assay is a robust, reliable, and indispensable tool for quantifying the impact of this deuteration. A significant increase in the metabolic half-life of Tosedostat-d5 compared to its parent compound would provide compelling evidence to advance its development, potentially leading to a more effective and convenient therapeutic agent for patients.

References

-

A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. AACR Journals. [Link]

-

Mechanism of action of tosedostat. Tosedostat inhibits aminopeptidase... ResearchGate. [Link]

-

Deuterated Drug Development. Isotope Science / Alfa Chemistry. [Link]

-

Definition of tosedostat - NCI Drug Dictionary. National Cancer Institute. [Link]

-

Deuterated Compounds: Optimizing Drug Stability. Piramal Pharma Solutions. [Link]

-

Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia. PubMed. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

-

The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]

-

Deuterated drug. Wikipedia. [Link]

-

The kinetic isotope effect in the search for deuterated drugs. Thomson Reuters. [Link]

-

metabolic stability in liver microsomes. Mercell. [Link]

-

Kinetic isotope effect – Knowledge and References. Taylor & Francis Online. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed - NIH. [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]

-

Metabolic Stability Assay Services. BioIVT. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]

-

Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. Drug Discovery News. [Link]

-

TOSEDOSTAT | SML2303-5MG | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]

-

Quantitation of tazemetostat in human plasma by LC-MS/MS. PMC. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

-

CHR2797 (Tosedostat) | Aminopeptidase inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]

-

In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

-

Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

-

Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. [Link]

-

Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis. PMC. [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. mttlab.eu [mttlab.eu]

- 17. info.mercell.com [info.mercell.com]

- 18. bioivt.com [bioivt.com]

- 19. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. fda.gov [fda.gov]

- 22. fda.gov [fda.gov]

- 23. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tosedostat-d5 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tosedostat-d5 in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for its application, and offers insights into the expected cellular responses.

Introduction: The Rationale for Tosedostat and the Role of Deuteration

Tosedostat (formerly known as CHR-2797) is a potent, orally bioavailable inhibitor of M1 aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][2] In the cellular environment, Tosedostat acts as a prodrug, readily diffusing across the cell membrane. Once inside the cell, it is converted by intracellular esterases to its active metabolite, CHR-79888, which is poorly membrane-permeable and thus trapped within the cell.[1][3][4]

The primary mechanism of action of Tosedostat is the inhibition of aminopeptidases, which are crucial for the final steps of protein recycling downstream of the proteasome.[5] This inhibition leads to a depletion of the intracellular pool of free amino acids, a condition known as amino acid deprivation.[6][7] Rapidly proliferating cancer cells have a high demand for amino acids to support protein synthesis and growth.[8] By inducing amino acid deprivation, Tosedostat selectively triggers a cellular stress response in tumor cells, leading to cell cycle arrest, upregulation of pro-apoptotic proteins like Noxa, and ultimately, apoptosis (programmed cell death).[1][3][7]

Tosedostat-d5 is a deuterated analog of Tosedostat. Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule. While not fundamentally changing the mechanism of action, this modification can influence metabolic stability by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond.[9] This "kinetic isotope effect" can slow down metabolism, potentially leading to a longer half-life and altered pharmacokinetic profile in vivo. In a cell culture setting, while the direct impact on efficacy might be less pronounced than in a whole organism, it is a critical factor to consider, and empirical validation of optimal concentrations is recommended.

Materials and Reagents

-

Tosedostat-d5

-

Anhydrous Dimethyl Sulfoxide (DMSO)[10]

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell line of interest (e.g., leukemia cell lines like HL-60 or U-937, or multiple myeloma cell lines)[11][12]

-

Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo®)

-

Reagents for apoptosis assays (e.g., Annexin V/Propidium Iodide staining kit)

-

Protease inhibitor cocktail

-

Reagents for Western blotting or other downstream analyses

Experimental Protocols

Preparation of Tosedostat-d5 Stock Solution

The solubility of Tosedostat in DMSO is greater than 10 mM.[7] A concentrated stock solution should be prepared for ease of use and to minimize the final concentration of DMSO in the cell culture medium.

Protocol:

-

Bring the vial of Tosedostat-d5 and anhydrous DMSO to room temperature.

-

Prepare a 10 mM stock solution of Tosedostat-d5 in anhydrous DMSO. For example, for a compound with a molecular weight of 411.52 g/mol (Tosedostat-d5 MW may vary slightly), dissolve 4.115 mg in 1 mL of anhydrous DMSO.

-

Ensure complete dissolution by gently vortexing. If precipitation is observed, the solution can be warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[2][7]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

-

Store the stock solution at -20°C or -80°C for long-term stability.[11][13]

Note on DMSO: DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.[10][13] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.

Cell Culture and Treatment with Tosedostat-d5

The optimal concentration of Tosedostat-d5 will be cell-line dependent and should be determined empirically through a dose-response experiment. Based on data for the non-deuterated form, a starting concentration range of 10 nM to 10 µM is recommended.[2][11]

Protocol:

-

Culture the cells of interest in their recommended medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that allows for logarithmic growth during the treatment period.

-

Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours.

-

Prepare a series of working solutions of Tosedostat-d5 by diluting the stock solution in a fresh culture medium. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest Tosedostat-d5 concentration) must be included in all experiments.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Tosedostat-d5 or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[7] The incubation time will depend on the specific assay and the cell line's doubling time.

Assessment of Cellular Response

To determine the effect of Tosedostat-d5 on cell viability and proliferation, standard colorimetric or luminescent assays can be employed.

Protocol (Example using MTT assay):

-

Following the treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Tosedostat induces apoptosis in sensitive cancer cells.[7] This can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol (Annexin V/PI Staining):

-

Harvest the cells (both adherent and floating) after treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Table 1: Recommended Starting Concentrations of Tosedostat for In Vitro Studies

| Cell Line Type | Recommended Concentration Range | Incubation Time | Reference |

| Leukemia (e.g., HL-60, U-937) | 10 nM - 10 µM | 24 - 72 hours | [11] |

| Multiple Myeloma (e.g., MM1S) | 1 µM - 10 µM | 72 hours | [7] |

Note: These concentrations are based on the non-deuterated form, Tosedostat. The optimal concentrations for Tosedostat-d5 should be empirically determined.

Visualization of Mechanisms and Workflows

Mechanism of Action of Tosedostat

Caption: Mechanism of Tosedostat action in a cancer cell.

Experimental Workflow for Tosedostat-d5 Cell-Based Assays

Caption: General workflow for in vitro Tosedostat-d5 experiments.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, the following controls are essential:

-

Vehicle Control: As mentioned, all experiments must include a control group treated with the same concentration of DMSO used to deliver the highest concentration of Tosedostat-d5. This accounts for any effects of the solvent on the cells.

-

Positive Control: If available, a known inducer of apoptosis or cell death in your specific cell line can be used as a positive control to validate the assay systems.

-

Untreated Control: A group of cells that receive no treatment should also be included to monitor the baseline health and growth of the cells over the course of the experiment.

-

Dose-Response and Time-Course Experiments: Initially, it is crucial to perform both dose-response and time-course experiments to identify the optimal concentration and incubation time for Tosedostat-d5 in your cell line of interest.

By incorporating these controls, you create a self-validating experimental system that enhances the trustworthiness of your findings.

References

-

ResearchGate. (n.d.). Mechanism of action of tosedostat. Retrieved from [Link]

-

Herpen, C. M. L. van, et al. (2010). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 16(23), 5756–5765. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: Tosedostat. Retrieved from [Link]

-

Al-Katib, A. M. (2014). Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia. Expert Opinion on Investigational Drugs, 23(3), 421–430. [Link]

-

Cell Therapeutics, Inc. (2014, January 2). Cell Therapeutics Announces Removal of the Partial Clinical Hold on Tosedostat. PR Newswire. [Link]

-

Deusing, S., et al. (2021). Analysis of Mammalian Cell Proliferation and Macromolecule Synthesis Using Deuterated Water and Gas Chromatography-Mass Spectrometry. Metabolites, 11(6), 345. [Link]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773–791. [Link]

-

Ghensi, P., et al. (2019). Deuterium Incorporation Protects Cells from Oxidative Damage. International Journal of Molecular Sciences, 20(14), 3527. [Link]

-

Shevchenko, A., et al. (2018). In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells. Stem Cells International, 2018, 5913193. [Link]

-

Krige, D., et al. (2011). Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia. Leukemia Research, 35(4), 531–536. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Pharmaceutical Technology. (2014, January 3). US FDA removes partial clinical hold on Cell Therapeutics' Tosedostat aminopeptidase inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures, aminopeptidase inhibition, and inhibition of tumor cell growth by CHR-2797. Retrieved from [Link]

-

Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417–422. [Link]

-

Abe, Y., et al. (2011). Aminopeptidase inhibition as a targeted treatment strategy in myeloma. British Journal of Haematology, 153(4), 488–501. [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. Tosedostat | Aminopeptidase | AChR | TargetMol [targetmol.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Administration of Tosedostat-d5 in Animal Research Models: Application Notes and Protocols

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Tosedostat-d5 in animal research models. While specific preclinical data for the deuterated form, Tosedostat-d5, is not extensively available in published literature, this guide synthesizes established protocols for Tosedostat to provide a robust starting point for in vivo studies. It is imperative for researchers to conduct preliminary dose-ranging, tolerability, and pharmacokinetic studies for Tosedostat-d5 to establish its unique profile.

Introduction: Tosedostat and the Rationale for Deuteration

Tosedostat (formerly CHR-2797) is an orally bioavailable aminopeptidase inhibitor.[1] It functions as a prodrug, converted intracellularly to its active metabolite, CHR-79888.[2] This active form potently inhibits M1 family aminopeptidases, crucial enzymes in the final stages of protein degradation and amino acid recycling.[2] In rapidly proliferating cancer cells, such as those in acute myeloid leukemia (AML), this inhibition leads to a depletion of the intracellular amino acid pool.[3] This triggers a cellular stress response, inhibiting the mTOR signaling pathway and upregulating pro-apoptotic proteins, ultimately leading to programmed cell death.[1]

The use of deuterated compounds, such as Tosedostat-d5, is a strategic approach in drug development to enhance pharmacokinetic properties. The replacement of hydrogen with its heavier isotope, deuterium, can lead to a stronger chemical bond, potentially slowing the rate of drug metabolism. This can result in improved metabolic stability, a longer half-life, and increased drug exposure, which may translate to enhanced efficacy and a more favorable dosing regimen. Tosedostat-d5 is often utilized as an internal standard in the bioanalysis of Tosedostat due to its similar chemical properties and distinct mass.[4][5]

Mechanism of Action of Tosedostat

The primary mechanism of Tosedostat involves the intracellular conversion to its active metabolite, CHR-79888, which inhibits aminopeptidases. This disruption of protein turnover and subsequent amino acid deprivation selectively induces apoptosis in malignant cells.[6]

Caption: Mechanism of action of Tosedostat.

Animal Models for Tosedostat-d5 Research

The choice of animal model is critical for the successful evaluation of Tosedostat-d5. For hematological malignancies like AML, immunodeficient mouse strains are commonly used to establish xenograft models.

| Parameter | Details | Reference(s) |

| Mouse Strain | NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) | [1] |

| Leukemia Model | HL-60 human acute promyelocytic leukemia cell line xenograft | [1] |

| Cell Inoculation | 1 x 10^7 cells in 200 µL saline, administered subcutaneously or intravenously | [1] |

Formulation and Administration of Tosedostat-d5

Disclaimer: The following protocols are based on formulations developed for Tosedostat. Researchers must perform their own solubility and stability studies for Tosedostat-d5 and may need to optimize these protocols.

Oral Gavage (p.o.) Administration

Oral administration is a common and clinically relevant route for Tosedostat.

Vehicle Formulations for Oral Gavage:

-

Option 1: Suspension in Corn Oil [7]

-

10% DMSO + 90% Corn Oil

-

-

Option 2: Aqueous Suspension [8]

-

10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

-

Protocol for Preparation of Oral Formulation (Option 2):

-

Stock Solution: Prepare a clear stock solution of Tosedostat-d5 in DMSO.[9] Warming the tube at 37°C or using an ultrasonic bath can aid dissolution.[10]

-

Vehicle Preparation: In a sterile container, combine the required volumes of PEG300 and Tween-80 and mix thoroughly.

-

Admixture: To the PEG300 and Tween-80 mixture, slowly add the Tosedostat-d5 DMSO stock solution while vortexing.

-

Final Dilution: Add saline to the mixture to achieve the final desired concentration and vehicle composition. Ensure the final solution is homogenous. This solution should be prepared fresh daily.[11]

Oral Gavage Procedure:

A detailed oral gavage procedure should be followed to ensure accurate dosing and animal welfare.[12][13]

Caption: Workflow for monitoring Tosedostat-related toxicity.

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Tosedostat-d5.

Sample Collection

Blood samples can be collected at various time points post-administration via techniques such as tail vein or retro-orbital bleeding. [14]

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of Tosedostat and its active metabolite in biological matrices. [14] Key Considerations for LC-MS/MS Method Development:

-

Internal Standard: Tosedostat-d5 is an ideal internal standard for the quantification of Tosedostat, and conversely, non-deuterated Tosedostat can be used as an internal standard for Tosedostat-d5 analysis. [4]* Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma samples. [5]* Chromatography: A suitable C18 column with a gradient mobile phase of acetonitrile and water with formic acid is typically used for separation.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) in positive ion mode is used for sensitive and specific detection.

Pharmacokinetic Parameters

From the plasma concentration-time data, key PK parameters can be calculated using non-compartmental analysis, including: [15]

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach Cmax

-

AUC: Area under the plasma concentration-time curve

-

t1/2: Terminal half-life

-

Clearance (CL)

-

Volume of distribution (Vd)

In human studies, the terminal half-life for Tosedostat is approximately 1 to 3.5 hours, and for its active metabolite, CHR-79888, it is between 6 and 11 hours. [16]The deuteration in Tosedostat-d5 is expected to alter these parameters.

Conclusion

This guide provides a comprehensive framework for the administration of Tosedostat-d5 in animal research models, drawing upon established methodologies for the non-deuterated parent compound. The provided protocols for formulation, administration, and monitoring are intended to serve as a robust starting point. However, the inherent purpose of deuteration is to modify the pharmacokinetic profile. Therefore, it is strongly recommended that researchers conduct preliminary studies to determine the optimal dosing, tolerability, and pharmacokinetic parameters of Tosedostat-d5 in their specific animal models before proceeding with large-scale efficacy studies. Adherence to rigorous scientific methodology and ethical animal handling practices will be paramount to generating reliable and reproducible data.

References

-

Herpen, C. M. L. van, et al. (2009). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(15), 4978–4985. Available at: [Link]

-

Li, M., et al. (2020). Murine Pharmacokinetic Studies. Bio-protocol, 10(15), e3701. Available at: [Link]

-

ResearchGate. (2024). Mechanism of action of tosedostat. [Image]. Retrieved from [Link]

-

Herpen, C. M. L. van, et al. (2010). A Phase Ib dose-escalation study to evaluate safety and tolerability of the addition of the aminopeptidase inhibitor tosedostat (CHR-2797) to paclitaxel in patients with advanced solid tumours. British Journal of Cancer, 103(9), 1362–1368. Available at: [Link]

-

Pop, R. M., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1957. Available at: [Link]

-

Löwenberg, B., et al. (2010). Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. Journal of Clinical Oncology, 28(28), 4333–4338. Available at: [Link]

-

Jenkins, C., et al. (2011). Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia. Leukemia Research, 35(4), 523–529. Available at: [Link]

-

Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(15), 1541–1544. Available at: [Link]

-

ResearchGate. (2025). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)? Retrieved from [Link]

-

University of Iowa. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. Retrieved from [Link]

-

Jones, B. R., et al. (2013). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 85, 131–139. Available at: [Link]

-

Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

-

Ossenkoppele, G., et al. (2021). Inferior Outcome of Addition of the Aminopeptidase Inhibitor Tosedostat to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS. Cancers, 13(4), 665. Available at: [Link]

-

Marx, J. O., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 49(3), 324–328. Available at: [Link]

-

UBC Animal Care Committee. (n.d.). Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

-

Queen's University. (2022). Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. Retrieved from [Link]

-

UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

-

Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Video]. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]